Fulvestrant sulfone
CAS No.: 98008-06-1
Cat. No.: VC21348292
Molecular Formula: C32H47F5O4S
Molecular Weight: 622.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 98008-06-1 |
---|---|
Molecular Formula | C32H47F5O4S |
Molecular Weight | 622.8 g/mol |
IUPAC Name | (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1 |
Standard InChI Key | NQYWBGDKCPOMGL-LSVBPWPTSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
SMILES | CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES | CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 64-73°C |
Fulvestrant Sulfone: Theoretical Considerations
While specific information on Fulvestrant sulfone is limited in the provided research, it is likely a metabolite of Fulvestrant resulting from oxidation of the sulfinyl group to a sulfone group. Metabolism studies of Fulvestrant indicate it undergoes extensive biotransformation, predominantly through oxidation pathways .
Pharmacokinetics and Metabolism of Fulvestrant
The pharmacokinetic profile of Fulvestrant provides context for understanding how its metabolites, including potential sulfone derivatives, might behave in the body.
Administration and Absorption
Fulvestrant is administered as an intramuscular injection, which overcomes the poor oral bioavailability associated with its physicochemical properties. The long-acting formulation supports a once-monthly dosing regimen of 500 mg, typically given as two 250 mg injections . This administration method maintains therapeutic plasma concentrations throughout the dosing interval, with maximum plasma concentrations achieved slowly after injection .
Distribution and Metabolism
Following intramuscular administration, Fulvestrant is slowly absorbed, resulting in sustained plasma concentrations. Studies have demonstrated that fulvestrant maintains plasma levels within a 2–3-fold range above pharmacologically active thresholds throughout the 28-day dosing interval . The drug is highly metabolized, with excretion primarily occurring through the fecal route .
Drug Interactions
Pharmacokinetic studies suggest that Fulvestrant has minimal potential for clinically significant cytochrome P450-mediated drug interactions. Research using potent CYP3A4 inhibitors (ketoconazole) and inducers (rifampicin) demonstrated limited impact on Fulvestrant pharmacokinetics, as shown in Table 1 :
Treatment Combination | AUC (ng·h/ml) | Treatment Effect Ratio | Confidence Interval |
---|---|---|---|
Fulvestrant 10 mg i.v. + rifampicin 600 mg | 208 | 0.99 | 0.65-1.49 |
Fulvestrant 10 mg i.v. alone | 211 | - | - |
Fulvestrant 8 mg i.v. + ketoconazole 400 mg | 130.6 | 0.91 | 0.83-1.00 |
Fulvestrant 8 mg i.v. alone | 143.3 | - | - |
This data suggests that Fulvestrant metabolism is likely distributed across multiple pathways rather than relying predominantly on CYP3A4, which may also apply to the formation and elimination of its metabolites including potential sulfone derivatives .
Research Methodologies in Fulvestrant Studies
The research methods employed to study Fulvestrant provide valuable frameworks that could be applied to investigate its metabolites, including Fulvestrant sulfone.
In Vitro Analysis
In vitro studies using MCF7 breast cancer cell lines have been instrumental in characterizing Fulvestrant's dose-dependent effects on estrogen receptor levels and function. These studies have demonstrated that Fulvestrant treatment results in dose-dependent reductions in both ER protein expression and 18F-FES (16α-18F-fluoroestradiol) uptake, with an IC50 of approximately 8.2 nmol/L for 18F-FES uptake inhibition .
The relationship between Fulvestrant concentration and ER protein downregulation has been well-established through Western blot analysis, with an IC50 of 4.4 nmol/L that closely parallels the reduction seen in 18F-FES uptake . These methodologies could be applied to study the potential effects of Fulvestrant sulfone on estrogen receptor expression and function.
In Vivo Imaging Studies
PET imaging using 18F-FES has emerged as a valuable tool for studying the pharmacodynamic effects of Fulvestrant in vivo. Research in MCF7 xenograft models has demonstrated that 18F-FES PET can effectively detect Fulvestrant-induced changes in ER availability at pharmacologically relevant doses .
The imaging studies revealed dose-dependent reductions in 18F-FES uptake in tumor xenografts, with significant decreases observed at 0.5 mg and 5 mg doses compared to vehicle control. The target-to-background ratios were 4.17 ± 0.41, 4.00 ± 0.62, 2.24 ± 0.30, and 1.49 ± 0.33 for vehicle, 0.05 mg, 0.5 mg, and 5 mg treatment groups, respectively .
This imaging approach could potentially be applied to evaluate whether Fulvestrant sulfone exhibits similar effects on estrogen receptor availability and function.
Clinical Applications of Fulvestrant
Understanding the clinical use of Fulvestrant provides context for potential applications of its metabolites, including Fulvestrant sulfone.
Approved Indications
Fulvestrant is FDA-approved for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women who have experienced disease progression following antiestrogen therapy . The current standard dosing regimen is 500 mg administered intramuscularly on days 1, 15, and 29, followed by once-monthly dosing thereafter .
Combination Therapy Approaches
Recent clinical research has focused on combining Fulvestrant with other targeted therapies to enhance efficacy and overcome resistance mechanisms. Particularly promising combinations include:
-
Fulvestrant with CDK4/6 inhibitors (palbociclib in PALOMA-3, ribociclib in MONALEESA-3)
-
Fulvestrant with PI3K/AKT/mTOR pathway inhibitors (pictilisib in FERGI, buparlisib in BELLE-2 and BELLE-3)
These combinations have demonstrated improved progression-free survival compared to Fulvestrant monotherapy, suggesting synergistic effects between the different mechanisms of action .
Activity Against ESR1 Mutations
Fulvestrant has shown efficacy against tumors harboring ESR1 mutations, which can develop during treatment with aromatase inhibitors and confer resistance to these agents. Clinical data indicates that Fulvestrant offers a progression-free survival benefit in patients with ESR1 mutations, which is further enhanced when combined with CDK4/6 inhibitors like palbociclib .
Dosing Optimization Through Pharmacodynamic Imaging
The optimal biological dose of Fulvestrant has been an area of ongoing investigation, with evidence suggesting that higher doses may provide enhanced clinical efficacy .
Dose-Response Relationship
Studies using 18F-FES PET imaging have demonstrated a clear dose-dependent response to Fulvestrant treatment in preclinical models. This imaging approach allows for non-invasive assessment of drug effects on target engagement, potentially aiding in dose optimization .
Key findings from these studies include:
-
Significant dose-dependent reductions in 18F-FES uptake with increasing Fulvestrant doses
-
Plateau effect observed at higher doses (between 0.5 mg and 5 mg in preclinical models)
-
Lack of correlation between early changes in 18F-FES uptake and 18F-FDG uptake, suggesting that ER degradation precedes metabolic changes
These observations align with clinical findings from trials like CONFIRM, which demonstrated improved outcomes with higher Fulvestrant doses (500 mg versus 250 mg) .
Future Research Directions
Characterization of Fulvestrant Metabolites
-
Structural identification and confirmation using advanced analytical techniques
-
Evaluation of metabolite concentrations in plasma and tissues following Fulvestrant administration
-
Assessment of receptor binding affinity and functional activity compared to the parent compound
Role in Drug Resistance and Treatment Response
Investigation into whether specific metabolites of Fulvestrant, including the sulfone derivative, might play a role in the development of resistance or variability in treatment response would be valuable. This could involve:
-
Comparing metabolite profiles between responders and non-responders
-
Evaluating whether certain metabolites retain activity against ESR1-mutated receptors
-
Assessing potential interactions between Fulvestrant metabolites and other drugs used in combination therapy
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume